molecular formula C8H16ClNO2 B13918000 4-(1,3-Dioxolan-2-yl)piperidine;hydrochloride

4-(1,3-Dioxolan-2-yl)piperidine;hydrochloride

Cat. No.: B13918000
M. Wt: 193.67 g/mol
InChI Key: UKFRDAZMSLWOBF-UHFFFAOYSA-N
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Description

4-(1,3-Dioxolan-2-yl)piperidine;hydrochloride is an organic compound with the molecular formula C8H15NO2·HCl. It is a derivative of piperidine, a six-membered heterocyclic amine, and contains a 1,3-dioxolane ring. This compound is commonly used as an intermediate in organic synthesis and has various applications in scientific research and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method is the reaction of piperidine with ethylene glycol in the presence of an acid catalyst to form the 1,3-dioxolane ring . The resulting compound is then treated with hydrochloric acid to obtain the hydrochloride salt .

Industrial Production Methods

Industrial production of 4-(1,3-Dioxolan-2-yl)piperidine;hydrochloride follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and continuous flow systems to ensure efficient and consistent production. The reaction conditions, such as temperature, pressure, and catalyst concentration, are optimized to maximize yield and purity .

Chemical Reactions Analysis

Types of Reactions

4-(1,3-Dioxolan-2-yl)piperidine;hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

4-(1,3-Dioxolan-2-yl)piperidine;hydrochloride has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Employed in the study of enzyme inhibitors and receptor ligands.

    Medicine: Investigated for potential therapeutic applications, including as a precursor for drug development.

    Industry: Utilized in the production of agrochemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of 4-(1,3-Dioxolan-2-yl)piperidine;hydrochloride involves its interaction with specific molecular targets. The compound can act as a ligand for certain receptors or enzymes, modulating their activity. The 1,3-dioxolane ring and piperidine nitrogen play crucial roles in binding to these targets, influencing the compound’s biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-(1,3-Dioxolan-2-yl)piperidine;hydrochloride is unique due to its specific combination of the 1,3-dioxolane ring and piperidine structure. This combination imparts distinct chemical and biological properties, making it valuable for various applications in research and industry .

Properties

Molecular Formula

C8H16ClNO2

Molecular Weight

193.67 g/mol

IUPAC Name

4-(1,3-dioxolan-2-yl)piperidine;hydrochloride

InChI

InChI=1S/C8H15NO2.ClH/c1-3-9-4-2-7(1)8-10-5-6-11-8;/h7-9H,1-6H2;1H

InChI Key

UKFRDAZMSLWOBF-UHFFFAOYSA-N

Canonical SMILES

C1CNCCC1C2OCCO2.Cl

Origin of Product

United States

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